N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
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Description
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, also known as PMMMSB-SA, is a sulfonamide compound that has been widely used in scientific research. This compound has gained interest due to its unique chemical structure, which makes it an effective tool for studying various biochemical and physiological processes.
Scientific Research Applications
Chemical Reactivity and Synthetic Applications
Sulfonamide derivatives have been studied for their rearrangement reactions, highlighting their utility in chemical synthesis. For instance, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali to form p-methylsulfonylphenylacetic acid showcases the potential of these compounds in organic synthesis and drug development (Dohmori, 1964). Moreover, metalated sulfonamides offer vast possibilities in arylsulfonamides for heterocyclic synthesis, including concomitant rearrangements and new developments (Familoni, 2002).
Structural Insights and Molecular Interactions
The molecular structure and interactions of sulfonamide derivatives have been extensively analyzed, providing insights into their potential applications in medicinal chemistry. Studies on the structural stabilization through extensive intra- and intermolecular hydrogen bonds in carbamoylsulfonamide derivatives underscore their significance in developing novel compounds with medicinal applications (Siddiqui et al., 2008).
Anticancer Potential
Research into N-acylbenzenesulfonamides has unveiled their anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of sulfonamide derivatives. Quantitative structure-activity relationship (QSAR) studies have facilitated the understanding of how the anticancer activity of N-acylsulfonamides depends on specific molecular properties (Żołnowska et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrase isoforms by N-substituted benzenesulfonamides has been investigated, revealing the potential of these derivatives in treating diseases mediated by this enzyme. The study of N-amino-, N-hydroxy-, and N-methoxy-moieties at the sulfonamide zinc binding group has provided valuable insights into their inhibition mechanism (Di Fiore et al., 2011).
properties
IUPAC Name |
N,N,2,4,6-pentamethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-9-8-10(2)13(21(18,19)14(4)5)11(3)12(9)15(6)20(7,16)17/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUUMZQRPAYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide |
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